piperine

Description

Significance of Piperine (B192125) as a Natural Alkaloid in Scientific Inquiry

As a natural alkaloid, this compound represents a class of nitrogen-containing compounds synthesized by plants, many of which possess significant pharmacological activities. The scientific significance of this compound stems from its pleiotropic properties, which have been demonstrated in numerous preclinical and clinical studies. nih.gov These properties include antioxidant, anti-inflammatory, anticancer, antihypertensive, hepatoprotective, and neuroprotective effects. nih.govresearchgate.netmdpi.comnih.gov

A key area of research highlights this compound's ability to modulate multiple signaling molecules and molecular targets, such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, NF-κB, and various kinases and receptors. nih.gov This broad spectrum of interactions contributes to its diverse biological effects and its potential as a lead compound for drug development. nih.govfrontiersin.org Furthermore, this compound's established role as a bioavailability enhancer for various drugs and nutrients underscores its importance in improving the therapeutic efficacy of co-administered compounds. farmaceut.orgresearchgate.netmdpi.comscirp.orgresearchgate.net This bioenhancing property is attributed, in part, to its influence on drug-metabolizing enzymes, such as hepatic and intestinal aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, and potentially through increased intestinal absorption. farmaceut.orgscirp.orgtandfonline.com

Contemporary research also explores the potential of this compound and its derivatives in overcoming challenges such as multidrug resistance in cancer cells and improving the solubility and delivery of poorly soluble compounds through approaches like multicomponent crystals and nanosystems. unand.ac.idfarmaceut.orgnih.govnih.govtandfonline.com

Historical Context of this compound Research and Evolution of Investigation Paradigms

The investigation of this compound has evolved significantly since its initial isolation. Hans Christian Ørsted first isolated this compound in 1819 from the fruits of Piper nigrum. researchgate.netwisdomlib.org Chemical synthesis of this compound was later achieved by Ladenburg and Scholtz in 1894 through the reaction of piperic acid chloride with piperidine (B6355638). nih.gov

Historically, the focus on this compound was primarily related to its pungent quality and its use in traditional medicine systems, such as Ayurveda, where black pepper (containing this compound) was valued for its digestive and other medicinal properties. researchgate.netmdpi.comscirp.org It was known as "Yogvahi" in Ayurveda, recognized for its ability to enhance the effects of other compounds. researchgate.net

The evolution of scientific techniques and methodologies has driven a shift towards a more detailed understanding of this compound at the molecular level. Early investigations likely focused on basic chemical characterization and observations of its physiological effects based on traditional uses. With advancements in analytical chemistry, spectroscopy (such as NMR), and chromatography (like TLC and HPLC), researchers gained the ability to purify, characterize, and quantify this compound more accurately. scirp.org

The advent of molecular biology and cellular assays allowed scientists to probe the mechanisms behind this compound's observed biological activities. Studies moved from simply noting an effect (e.g., anti-inflammatory) to identifying the specific enzymes, receptors, and signaling pathways involved. nih.govfrontiersin.org The development of in vitro and in vivo models facilitated the systematic study of its effects on various diseases and physiological processes. mdpi.comnih.govfrontiersin.org

More recent paradigms in this compound research involve the application of advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics to understand its biosynthesis and complex interactions within biological systems. nih.govresearchgate.netmdpi.com Furthermore, the use of computational methods like molecular docking and in silico studies aids in predicting and understanding its interactions with molecular targets. nih.govresearchgate.net The focus has also expanded to include strategies for improving this compound's physicochemical properties, such as solubility and bioavailability, through novel formulation approaches like nanosystems and multicomponent crystals. unand.ac.idfarmaceut.orgnih.govtandfonline.com This evolution reflects a broader trend in natural product research, moving from traditional knowledge and basic characterization to in-depth mechanistic studies and the development of improved delivery systems.

Selected Research Findings on this compound's Biological Activities and Mechanisms

| Biological Activity | Mechanism/Associated Targets | Model System | Reference |

| Anticancer | Inhibition of cell viability and induction of apoptosis via JNK/p38 MAPK-mediated intrinsic pathway; increased Bax/Bcl-2 ratio; activation of caspase-3 and caspase-9; inhibition of NF-κB and STAT3 signaling. mdpi.comfrontiersin.orgtandfonline.com | Human ovarian A2780 cells, A549 cells, HeLa cells, Prostate cancer cells. mdpi.comfrontiersin.orgtandfonline.comwisdomlib.org | mdpi.comfrontiersin.orgtandfonline.comwisdomlib.org |

| Anti-inflammatory | Inhibition of IL-6 expression; modulation of NF-κB pathway. frontiersin.org | Gastric cancer cells (TMK-1). frontiersin.org | frontiersin.org |

| Bioavailability Enhancement | Inhibition of drug-metabolizing enzymes (e.g., CYP3A4, P-glycoprotein, aryl hydrocarbon hydroxylase, UDP-glucuronyl transferase); potential increase in intestinal absorption. farmaceut.orgscirp.orgnih.govtandfonline.com | Various drugs and nutrients in preclinical and clinical studies. farmaceut.orgmdpi.comscirp.orgtandfonline.com | farmaceut.orgmdpi.comscirp.orgnih.govtandfonline.com |

| Antioxidant | Inhibition or quenching of free radicals and reactive oxygen species; lowering lipid peroxidation; influencing cellular thiol status and antioxidant enzymes. mdpi.comtandfonline.comtandfonline.com | In vitro and in vivo models of oxidative stress. tandfonline.com | mdpi.comtandfonline.comtandfonline.com |

| Neuroprotective | Modulation of neurotransmitter systems (serotonin, norepinephrine, GABA); antioxidant activity in the central nervous system. researchgate.nettandfonline.com | Animal models of cognitive deficit. tandfonline.com | researchgate.nettandfonline.com |

Yield and Purity of Isolated this compound

| Source | Yield Range (%) | Purity (%) | Method of Isolation | Reference |

| Black Pepper | 2.5 - 3.0 | Up to 98.5 | Isolation method described in the study (not detailed) | scirp.org |

| White Pepper | 4.0 - 4.5 | Up to 98.2 | Isolation method described in the study (not detailed) | scirp.org |

| Black Pepper | 5 - 10 | Not specified | Extraction using organic solvents (dichloromethane or ethanol) | wikipedia.org |

| Long Pepper | 1 - 2 | Not specified | Extraction using organic solvents (dichloromethane or ethanol) | wikipedia.org |

| Piper nigrum | 2 - 9 | Not specified | Not specified | mdpi.com |

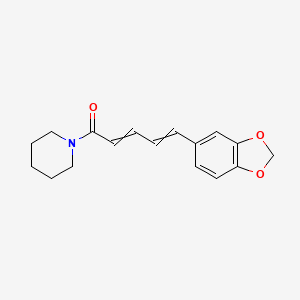

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXWOMGUGJBKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859166 | |

| Record name | 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7780-20-3, 94-62-2 | |

| Record name | Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7780-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Piperine

Elucidation of Piperine (B192125) Biosynthetic Precursors

This compound is formed through the enzymatic joining of two precursor molecules: a derivative from the phenylpropanoid pathway and a piperidine (B6355638) moiety derived from lysine (B10760008). biorxiv.orgresearchgate.netbiorxiv.orgnih.govbiorxiv.org

Phenylpropanoid Pathway Derivatives

The aromatic portion of the this compound molecule originates from the phenylpropanoid pathway. biorxiv.orgbiorxiv.orgnih.govmdpi.comresearchgate.net This pathway begins with phenylalanine, an amino acid. biorxiv.orgbiorxiv.org Through a series of enzymatic reactions, intermediates such as cinnamic acid and ferulic acid are produced. biorxiv.orgmdpi.com Current research suggests that ferulic acid is a precursor to feruperic acid, which is then converted to piperic acid. nih.govmdpi.comresearchgate.net Piperic acid is subsequently activated to form piperoyl-CoA, which serves as the acyl donor in the final step of this compound synthesis. biorxiv.orgbiorxiv.orgmdpi.comresearchgate.netresearchgate.net

Lysine-Derived Piperidine Moiety

The piperidine heterocycle, the other key structural component of this compound, is derived from the amino acid L-lysine. biorxiv.orgbiorxiv.orgnih.govresearchgate.net The conversion of lysine to piperidine involves a series of reactions, including decarboxylation and amine oxidation. biorxiv.orgbiorxiv.org Studies in P. nigrum have identified lysine decarboxylase and copper amine oxidase as key enzymes in the initial steps of this pathway, catalyzing the production of cadaverine (B124047) and 1-piperideine, which are precursors to piperidine. nih.gov

Enzymatic Steps and Key Enzymes in this compound Synthesis

The final assembly of this compound from its activated precursors involves specific enzymatic steps catalyzed by key enzymes. nih.govmdpi.comuni-halle.de

Piperoyl-CoA Ligase Activity

Piperoyl-CoA ligase is an enzyme responsible for activating piperic acid by converting it to piperoyl-CoA. biorxiv.orgmdpi.comresearchgate.netuniprot.orguni-halle.de This activation step is crucial as piperoyl-CoA is the substrate required by this compound synthase for the final condensation reaction. biorxiv.orgmdpi.comresearchgate.net This enzyme catalyzes the formation of a thioester bond between piperic acid and coenzyme A. uniprot.org

This compound Synthase (BAHD-type Acyltransferase) Catalysis

The terminal enzymatic step in this compound biosynthesis is catalyzed by this compound synthase (PS), also known as piperoyl-CoA:piperidine piperoyl transferase. wikipedia.orgnih.govnih.govresearchgate.netuni-halle.demdpi.comuniprot.org This enzyme belongs to the BAHD-type acyltransferase family. nih.govbiorxiv.orgresearchgate.netresearchgate.net this compound synthase facilitates the formation of an amide bond between piperoyl-CoA and piperidine, yielding this compound. wikipedia.orgnih.govnih.govresearchgate.netuni-halle.deuniprot.org Research has identified PipBAHD2 as a gene encoding this compound synthase in P. nigrum. wikipedia.orguniprot.org Another related enzyme, piperamide (B1618075) synthase (PipBAHD1), also a BAHD-type acyltransferase, has been identified and exhibits broader substrate specificity, contributing to the diversity of piperamides found in Piper species. wikipedia.orgnih.govresearchgate.net

Role of Cytochrome P450 Monooxygenases (e.g., CYP719A37)

Cytochrome P450 monooxygenases play a role in the modification of the phenylpropanoid precursor. Specifically, CYP719A37 has been identified in P. nigrum and shown to catalyze the formation of the characteristic 3,4-methylenedioxy bridge present in the piperic acid moiety of this compound. nih.govmdpi.comresearchgate.netuni-halle.deuni-halle.deuniprot.org This enzyme catalyzes the conversion of feruperic acid to piperic acid. mdpi.comuniprot.org The identification and characterization of CYP719A37 have helped to elucidate a key step in the functionalization of the aromatic precursor. nih.govmdpi.comuni-halle.de

Other Putative Enzymes

Several other enzymes are hypothesized or have been shown to play roles in the biosynthesis of this compound precursors. Enzymes involved in the general phenylpropanoid pathway, such as Phenylalanine ammonia-lyase (PAL), catalyze the initial step in converting phenylalanine to cinnamic acid, a precursor to the piperoyl moiety scielo.brresearchgate.net. Coumarate-CoA ligase (4CL) enzymes are crucial for activating intermediate acids by converting them to their corresponding CoA thioesters, which serve as substrates for downstream reactions researchgate.netportlandpress.com. Studies in P. nigrum have identified different isoforms of 4CL, with one isoform (Pn4CL3) showing higher catalytic efficiency towards 3,4-methylenedioxycinnamic acid and piperic acid, suggesting a specific role in this compound biosynthesis portlandpress.com.

Aminotransferases are generally involved in the transfer of amino groups and may play a role in the metabolic pathways providing precursors for the piperidine ring biorxiv.org. Glycosyl transferases are known to be involved in the modification of various plant compounds through glycosylation biorxiv.orgworktribe.com. While their direct role in this compound biosynthesis is not as clearly defined as that of the core synthesis enzymes, they might be involved in conjugating intermediates or related compounds. Primary amine oxidase, including copper amine oxidase, has been identified as potentially participating in the biosynthesis of piperidine from lysine by catalyzing the production of cadaverine and 1-piperideine, which are precursors to piperidine biorxiv.orgplos.orgnih.gov. Lysine decarboxylase is another enzyme identified in P. nigrum that catalyzes the production of cadaverine from lysine, further supporting its role in piperidine biosynthesis nih.gov.

These enzymes, acting in concert within their respective pathways, contribute to the production of piperoyl-CoA and piperidine, which are then condensed by this compound synthase to form this compound.

Cellular and Subcellular Localization of this compound Biosynthesis

The precise cellular and subcellular locations where this compound biosynthesis occurs and where the compound is stored have been subjects of investigation. Recent studies utilizing advanced techniques have provided significant insights into this aspect.

This compound biosynthesis, particularly the terminal enzymatic step catalyzed by this compound synthase, is co-localized with the product this compound in specialized cells of Piper nigrum. These specialized cells are primarily found within the fruit perisperm uni-halle.denih.govresearchgate.netradar-service.eu.

Specialized Cells within Piper nigrum Fruit Perisperm

Experimental evidence strongly suggests that this compound and the enzyme responsible for its final synthesis, this compound synthase (PS), are co-localized in specialized cells within the perisperm of black pepper fruits uni-halle.denih.govresearchgate.netradar-service.eu. These cells are likely idioblasts, which are specialized plant cells that differ in form, size, or content from surrounding cells. This compound synthase accumulates during the early stages of fruit development, and its levels tend to decline as the fruits mature uni-halle.denih.govresearchgate.net. The accumulation of this compound within these cells can be monitored by its characteristic bluish fluorescence uni-halle.denih.govresearchgate.net. As the fruit matures, the increasing levels of this compound correlate with an increasing number of these fluorescent cells within the perisperm uni-halle.denih.govresearchgate.netradar-service.eu. Studies using techniques like laser microdissection combined with mass spectrometry have confirmed high concentrations of this compound within these individual specialized cells uni-halle.denih.govradar-service.eu. Piperamide synthase (PAS), another enzyme involved in the formation of piperamides, has also been reported to accumulate in special cells of the fruit perisperm and is localized in residual cytoplasmic structures uni-halle.deuniprot.org.

Accumulation in Roots and Other Plant Organs

While the fruit perisperm is a primary site of this compound accumulation, significant levels of this compound and additional piperamides have also been detected in other parts of the black pepper plant, notably in the cortex cells of the roots uni-halle.denih.govresearchgate.netradar-service.eu. These findings suggest that roots may serve as storage organs for these alkaloids, potentially as a defense mechanism against biotic stressors uni-halle.de. In contrast to fruits and roots, this compound is reported to be virtually absent in leaves and flowering spadices nih.govmdpi.com. This differential distribution across plant organs highlights the tissue-specific nature of this compound biosynthesis and accumulation in Piper nigrum.

Transcriptomic Analysis of this compound Biosynthesis Genes

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, has been a powerful tool in identifying genes involved in this compound biosynthesis and understanding their regulation. Studies in Piper species, including P. nigrum and P. chaba, have utilized RNA sequencing to gain insights into the genes expressed in different tissues and developmental stages.

De novo transcriptomic analysis of Piper chaba has led to the identification of thirteen genes potentially involved in this compound biosynthesis. These include genes encoding enzymes such as Phenylalanine ammonia-lyase-like protein, Coumarate-CoA ligase, Aminotransferase, Glycosyl transferase, and Primary amine oxidase, among others biorxiv.org. Some of these identified genes are associated with lysine metabolism, while others are linked to the phenylpropanoid pathway, reflecting the dual origin of the this compound molecule biorxiv.org.

Transcriptomic studies in P. nigrum have also focused on identifying genes related to this compound biosynthesis. Analysis of the black pepper genome and fruit transcriptome data has helped in identifying key genes contributing to this pathway worktribe.commdpi.com. Comparative transcriptomic analyses have revealed berry-specific upregulated expression of representative genes in families such as glycosyltransferase, cytochrome P450, shikimate hydroxycinnamoyl transferase, lysine decarboxylase, and acyltransferase, all of which are relevant to this compound biosynthesis worktribe.com.

Studies have also examined the transcript abundance of specific enzymes like this compound synthase (PS) and piperamide synthase (PAS) in different P. nigrum organs and during fruit development stages using techniques like RNA-Seq and RT-qPCR nih.govresearchgate.netresearchgate.net. These analyses have shown that the expression levels of genes encoding these enzymes correlate with this compound content in different tissues and developmental stages, further supporting their roles in the biosynthetic pathway nih.govresearchgate.net. For instance, transcript levels of certain acyltransferases, including those encoding piperamide synthase and this compound synthase, were found to be significantly higher in developing fruits compared to leaves and flowering spadices nih.govresearchgate.netresearchgate.net. Minor transcript levels were also observed in roots, consistent with the detectable levels of this compound in this organ nih.gov.

Transcriptome analysis has also been combined with metabolome profiling to identify enzymes involved in the early steps of this compound biosynthesis, such as feruloyldiketide-CoA synthases and enzymes in the lysine degradation pathway leading to piperidine nih.gov. These integrated approaches provide a more comprehensive understanding of the complex regulatory networks governing this compound production.

Transcriptomic data has been instrumental in identifying candidate genes, such as BAHD acyltransferases, involved in the final step of this compound biosynthesis in P. nigrum tandfonline.com. Analysis of the expression profiles of different isoforms of these enzymes across various tissues and berry stages has helped pinpoint specific isoforms likely involved in this compound synthesis tandfonline.com.

Molecular Pharmacology of Piperine: Preclinical Mechanisms and Targets

Modulation of Xenobiotic Disposition and Pharmacokinetics

Piperine (B192125), the primary alkaloid from black pepper, significantly influences the disposition and pharmacokinetics of xenobiotics by modulating key proteins involved in drug metabolism and transport. plos.org Its capacity to inhibit crucial enzyme systems and efflux transporters underlies its well-documented role as a bioenhancer. plos.orgnih.gov This modulation primarily occurs during first-pass metabolism in the liver and intestines, where this compound can alter the systemic availability of co-administered substances. plos.org

This compound is recognized as a potent, albeit non-specific, inhibitor of various drug-metabolizing enzymes. nih.govnih.gov This inhibition affects both Phase I and Phase II metabolic reactions, leading to decreased clearance and increased plasma concentrations of numerous compounds. plos.orgnih.gov

This compound demonstrates significant inhibitory effects against several cytochrome P450 (CYP) isoforms, which are critical for the oxidative metabolism of a vast array of drugs. nih.gov The most pronounced and clinically relevant interaction is with CYP3A4, a major enzyme in drug metabolism expressed in both the liver and enterocytes. semanticscholar.orgnih.govresearchgate.netscispace.com

In studies using human liver microsomes, this compound was shown to inhibit CYP3A4-mediated metabolism of verapamil (B1683045) in a mixed fashion. semanticscholar.orgnih.gov Further research has characterized this compound as a time-, concentration-, and NADPH-dependent inhibitor of CYP3A4, suggesting it acts as a mechanism-based inactivator. nih.gov The inhibition is relatively selective for CYP3A4, with reported IC50 values in the low micromolar range. nih.gov For instance, a comparative study of spice components found the IC50 of this compound for CYP3A4 to be 2.12 µM. nih.gov This potent inhibition of CYP3A4 is a primary mechanism by which this compound can affect the plasma concentrations of CYP3A4 substrates, particularly when administered orally. semanticscholar.orgnih.govresearchgate.netscispace.commdpi.com

| Enzyme/Target | Experimental System | Substrate | Inhibition Type | Key Parameters |

| CYP3A4 | Human Liver Microsomes | Verapamil | Mixed | Kᵢ: 36-77 µM semanticscholar.orgnih.gov |

| CYP3A4 | Human Liver Microsomes | N/A | Mechanism-based | Kᵢ: 30.7 µM; kᵢₙₐ꜀ₜ: 0.041 min⁻¹ nih.gov |

| CYP3A4 | Recombinant Human CYP | N/A | Noncompetitive | IC₅₀: 5.5 µM; Kᵢ: 5.4 µM nih.gov |

| CYP1A2 | Recombinant Human CYP | N/A | N/A | IC₅₀: 14.19 µM nih.gov |

| CYP2C9 | Recombinant Human CYP | N/A | N/A | IC₅₀: 89.62 µM nih.gov |

This compound also modifies Phase II conjugation reactions, specifically targeting the UDP-glucuronyltransferase (UGT) enzyme system. mdpi.com Glucuronidation is a major pathway for the metabolism and elimination of xenobiotics, making them more water-soluble for excretion. this compound inhibits this process through a dual mechanism: it directly inhibits the activity of UGT enzymes and also lowers the endogenous levels of the necessary co-substrate, UDP-glucuronic acid (UDPGA). nih.gov

Studies in isolated epithelial cells of the guinea pig small intestine demonstrated that this compound caused a concentration-dependent decrease in both UDPGA content and the rate of glucuronidation of 3-hydroxybenzo(a)pyrene. nih.gov At a concentration of 50 µM, this compound reduced the rate of glucuronidation to about 50% of the basal rate. nih.gov The inhibition of hepatic microsomal UGT was found to be noncompetitive, with a reported Kᵢ of 70 µM. nih.gov Furthermore, this compound is a potent inhibitor of UDP-glucose dehydrogenase (UDP-GDH), the enzyme responsible for synthesizing UDPGA, thereby depleting the substrate required for glucuronidation reactions. mdpi.comnih.gov This inhibitory effect on glucuronidation can significantly enhance the bioavailability of compounds that are primarily cleared through this pathway. mdpi.compreprints.org

| Enzyme/Target | Experimental System | Inhibition Type | Key Parameters |

| UDP-Glucuronyltransferase (UGT) | Rat Hepatic Microsomes | Noncompetitive | Kᵢ: 70 µM nih.gov |

| UDP-glucose dehydrogenase (UDP-GDH) | Rat Liver (partially purified) | Noncompetitive | Kᵢ: 6-15 µM nih.gov |

Aryl hydrocarbon hydroxylase (AHH) is another key Phase I enzyme system that is strongly inhibited by this compound. nih.gov AHH activity is associated with certain cytochrome P450 enzymes, such as CYP1A1. nih.gov Research has shown that this compound inhibits AHH in a dose-dependent manner in vitro. nih.gov The oral administration of this compound to rats also resulted in strong inhibition of hepatic AHH activity. nih.govcaldic.com

Kinetic studies using hepatic microsomes from both untreated and 3-methylcholanthrene-treated rats revealed that this compound acts as a noncompetitive inhibitor of AHH. nih.govnih.gov The inhibition constant (Kᵢ) was determined to be 30 µM. nih.govnih.gov The maximal inhibition of AHH activity in vivo was observed within one hour of oral administration, with activity returning to normal levels within six hours, indicating a reversible inhibitory effect. nih.govnih.gov

| Enzyme/Target | Experimental System | Inhibition Type | Key Parameters |

| Aryl Hydrocarbon Hydroxylase (AHH) | Rat Hepatic Microsomes | Noncompetitive | Kᵢ: 30 µM nih.govnih.gov |

| Ethylmorphine-N-demethylase | Rat Hepatic Microsomes | Noncompetitive | Kᵢ: 35 µM nih.govnih.gov |

Beyond its effects on metabolic enzymes, this compound also interacts with ATP-binding cassette (ABC) transporters, which are crucial for pumping xenobiotics out of cells and limiting their absorption.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an efflux transporter extensively expressed in the intestinal epithelium, hepatocytes, and the blood-brain barrier. indigobiosciences.com It actively transports a wide variety of substrates out of cells, limiting their oral bioavailability and tissue penetration. indigobiosciences.comcollielife.com

This compound has been identified as a potent inhibitor of human P-gp. semanticscholar.orgnih.govresearchgate.netscispace.com In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, showed that this compound inhibits the P-gp-mediated transport of known substrates like digoxin (B3395198) and cyclosporine A. semanticscholar.orgnih.govresearchgate.netscispace.com The inhibition of P-gp function by this compound appears to be a key part of its bioenhancing properties, as it effectively increases the intracellular concentration and absorption of P-gp substrates. The dual inhibition of both P-gp and CYP3A4, which are often co-localized in enterocytes and hepatocytes, represents a powerful mechanism by which dietary this compound can significantly alter the pharmacokinetics of many orally administered drugs. plos.orgsemanticscholar.orgnih.govresearchgate.netscispace.commdpi.com

| Transporter | Experimental System | Substrate | Key Parameters |

| P-glycoprotein (P-gp/MDR1) | Caco-2 cell monolayers | Digoxin | IC₅₀: 15.5 µM semanticscholar.orgnih.gov |

| P-glycoprotein (P-gp/MDR1) | Caco-2 cell monolayers | Cyclosporine A | IC₅₀: 74.1 µM semanticscholar.orgnih.gov |

Interaction with Efflux Transporter Proteins

Inhibition of ABC Transporter Genes

This compound has been identified as an inhibitor of ATP-binding cassette (ABC) transporters, a family of transmembrane proteins responsible for the efflux of various substances, including therapeutic drugs, from cells. This inhibitory action is a key mechanism behind this compound's ability to enhance the bioavailability of other compounds and to overcome multidrug resistance (MDR) in cancer cells. The overexpression of ABC transporters, such as P-glycoprotein (P-gp), is a major factor in the development of MDR in cancer, as it leads to the active removal of chemotherapeutic agents from cancer cells, reducing their efficacy. nih.govuni.lu

By inhibiting the function of these transporters, this compound allows for a higher intracellular concentration of anticancer drugs to be maintained, thereby increasing their cytotoxic effects. nih.gov Studies have shown that this compound can act as a substrate for ABC transporters, competitively inhibiting the efflux of other drugs. nih.gov This chemosensitizing activity has been observed in various cancer cell lines, including those of colon and leukemia, where this compound synergistically enhanced the cytotoxicity of doxorubicin (B1662922) by inhibiting P-gp activity. nih.govuni.lu The inhibition of ABC transporters by this compound is not only relevant in the context of cancer therapy but also plays a role in enhancing the absorption and systemic availability of various drugs and phytochemicals.

Modulation of Bacterial Efflux Pumps (e.g., NorA)

In addition to its effects on mammalian ABC transporters, this compound and its synthetic analogues have demonstrated significant inhibitory activity against bacterial efflux pumps. These pumps are a major mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial agents from the bacterial cell and reducing their effective concentration. The NorA efflux pump in Staphylococcus aureus is a well-characterized example, contributing to resistance against fluoroquinolones like ciprofloxacin (B1669076).

Research has established this compound as a potent inhibitor of the NorA efflux pump. storkapp.menih.govresearchgate.net This inhibition restores the susceptibility of resistant bacterial strains to antibiotics. The mechanism of action involves this compound interfering with the pump's ability to extrude the antibiotic from the cell. researchgate.net

Numerous studies have focused on synthesizing and evaluating this compound analogues to identify even more potent efflux pump inhibitors (EPIs). These efforts have yielded compounds that are 2- to 4-fold more potent than this compound itself, with a lower minimal effective concentration. nih.gov These novel analogues, when combined with antibiotics like ciprofloxacin, have been shown to act synergistically, substantially increasing the antibiotic's activity against both NorA-overexpressing and wild-type S. aureus strains. nih.gov Furthermore, these this compound-derived EPIs have been observed to significantly suppress the in vitro emergence of ciprofloxacin-resistant S. aureus. nih.gov

Table 1: Research Findings on this compound Analogues as NorA Efflux Pump Inhibitors

| Compound/Analogue | Key Finding | Reference |

|---|---|---|

| This compound | Potent inhibitor of the Staphylococcus aureus NorA efflux pump. | storkapp.me |

| This compound Analogues (General) | 25 out of 38 synthesized analogues showed activity as NorA efflux pump inhibitors. | nih.gov |

| SK-20, SK-56, SK-29 | Identified as the most potent inhibitors of the NorA efflux pump from a library of 200 compounds. | nih.gov |

| This compound Analogues | Acted synergistically with ciprofloxacin, increasing its activity against S. aureus. | nih.gov |

Influence on Gastrointestinal Physiological Processes Relevant to Absorption

Impact on Gastric Emptying and Gastrointestinal Transit

This compound has been shown to influence gastrointestinal motility by inhibiting both gastric emptying and gastrointestinal transit time in a manner that is dependent on both dose and time. semanticscholar.orgnih.govthieme-connect.com Studies conducted in rats and mice have demonstrated that this compound significantly inhibits the emptying of solid contents from the stomach and slows the transit of material through the intestines. semanticscholar.orgnih.govthieme-connect.com This effect was observed at doses extrapolated from human consumption levels. nih.govthieme-connect.com However, the inhibitory effect of this compound on the gastric emptying of liquids was found to be insignificant at the same doses. nih.govthieme-connect.com

The mechanism behind this inhibition of gastric emptying appears to be independent of gastric acid and pepsin secretion. semanticscholar.orgthieme-connect.com This suggests that this compound's effects on gastrointestinal motility are not mediated through alterations in the primary digestive secretions of the stomach. The delay in gastric emptying and intestinal transit can have significant implications for the absorption of co-administered drugs and nutrients, as it increases the time they are present in the gastrointestinal tract, potentially leading to enhanced absorption.

Alteration of Cell Membrane Dynamics and Permeability

A key aspect of this compound's ability to enhance bioavailability is its interaction with and alteration of the dynamics and permeability of intestinal cell membranes. researchgate.netnih.gov Research suggests that this compound, due to its apolar nature, can interact with the lipid components of the cell membrane and the hydrophobic portions of membrane proteins. researchgate.netnih.gov This interaction is hypothesized to increase the fluidity of the intestinal brush border membrane. researchgate.netnih.gov

Studies utilizing fluorescent probes have confirmed an increase in membrane fluidity in the presence of this compound. nih.gov This alteration in the physical properties of the membrane may reduce the constraints on membrane-bound enzymes and transport proteins, thereby modifying their conformation and activity. researchgate.netnih.gov

Furthermore, ultrastructural studies have revealed that this compound can induce an increase in the length of microvilli in enterocytes. researchgate.netnih.gov This structural change effectively increases the absorptive surface area of the small intestine, which can contribute to more efficient permeation of substances across the epithelial barrier. researchgate.netnih.gov These findings suggest that this compound induces changes in both the physical properties and the structure of the intestinal cell membrane, leading to enhanced permeability and absorption. researchgate.netnih.gov

Stimulation of Gut Amino Acid Transporters

This compound has been demonstrated to stimulate the uptake of amino acids in the intestine. nih.gov In vitro experiments using freshly isolated epithelial cells from the rat jejunum have shown that this compound significantly enhances the uptake of radiolabelled L-leucine, L-isoleucine, and L-valine. nih.gov

Cellular Signaling Pathway Modulation

This compound exerts a wide range of its biological effects through the modulation of various intracellular signaling pathways. mdpi.comnih.govresearchgate.net Its ability to interact with multiple molecular targets allows it to influence processes such as cell proliferation, apoptosis, inflammation, and cellular metabolism. researchgate.netnih.gov

One of the key pathways affected by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and proliferation. mdpi.commdpi.com Research has shown that this compound can inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in a concentration-dependent manner. mdpi.commdpi.com This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.commdpi.com

This compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK. mdpi.comnih.gov For instance, in colorectal cancer cells, this compound has been shown to activate p38 and p-extracellular signal-regulated kinase (ERK) while inhibiting the PI3K/Akt pathway. mdpi.com In head and neck cancer cells, this compound inhibited the expression of both ERK and p38. nih.gov The specific effects on MAPK pathways can be cell-type dependent and contribute to this compound's anticancer activities.

Furthermore, this compound has been shown to regulate signaling pathways associated with inflammation. It can reduce the expression of inflammatory molecules such as PTGS2 and PTGER4 and modulate the secretion of cytokines like IFN-γ and IL-8. nih.govresearchgate.net

Table 2: Overview of Cellular Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound | Observed Outcome | Cell Type/Model | Reference |

|---|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition of phosphorylation of PI3K, Akt, and mTOR | Induction of apoptosis and cell cycle arrest | Colorectal cancer cells, Oral cancer cells | mdpi.commdpi.com |

| MAPK (ERK, p38, JNK) | Modulation (activation or inhibition depending on cell type) | Regulation of apoptosis and inflammation | Colorectal cancer cells, Head and neck cancer cells | mdpi.comnih.gov |

| TGF-β Signaling | Inhibition | Attenuation of epithelial-mesenchymal transition (EMT) | Human lung adenocarcinoma cells | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| Ciprofloxacin |

| Ethidium (B1194527) bromide |

| L-leucine |

| L-isoleucine |

| L-valine |

| Reserpine |

Kinase Cascades and Downstream Effectors

This compound's influence on cellular function is largely mediated by its interaction with complex kinase signaling networks. These pathways, integral to signal transduction, are pivotal in regulating a host of cellular processes. The following subsections explore this compound's impact on specific kinase cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. This compound has been shown to modulate the three main MAPK pathways: extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.

In studies involving lipopolysaccharide (LPS)-stimulated human epithelial-like SW480 and HT-29 cells, this compound was observed to attenuate the JNK and p38 MAPK signaling pathways. nih.gov This downregulation of MAPK signaling contributed to the suppression of inflammatory responses in these cells. nih.gov Further research in LPS-stimulated RAW264.7 macrophage cells demonstrated that this compound could inhibit the phosphorylation of ERK, JNK, and p38 proteins, key activation steps in these pathways. nih.govmdpi.com This inhibition of MAPK signaling pathways is a potential molecular mechanism for this compound's anti-inflammatory effects. nih.govmdpi.com In the context of head and neck cancer cells, this compound has been found to modulate the expression of ERK and p38, suggesting its anticancer effects may be mediated through these pathways. nih.govmdpi.com Interestingly, in colorectal cancer cells, this compound has been shown to activate p38 and p-ERK, which, in conjunction with other effects, contributes to apoptosis. researchgate.net

| Pathway | Cell Line | Effect of this compound | Observed Outcome |

|---|---|---|---|

| JNK and p38 MAPK | SW480 and HT-29 (human epithelial-like) | Attenuation of signaling | Suppression of inflammatory response nih.gov |

| ERK, JNK, and p38 | RAW264.7 (macrophage) | Inhibition of phosphorylation | Potential anti-inflammatory mechanism nih.govmdpi.com |

| ERK and p38 | HEp-2 and SCC-25 (head and neck cancer) | Modulation of expression | Anticancer effects nih.govmdpi.com |

| p38 and p-ERK | Colorectal cancer cells | Activation | Contribution to apoptosis researchgate.net |

The Phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 beta (GSK3β) pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Preclinical studies have indicated that this compound can modulate this pathway in various cancer cell lines.

In OVCAR-3 ovarian cancer cells, this compound treatment led to a concentration-dependent decrease in the expression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and GSK3β. researchgate.net This inhibition of the PI3K/Akt/GSK3β signaling pathway was associated with the induction of apoptosis and cell cycle arrest. researchgate.net Similarly, in osteosarcoma cells, this compound was found to enhance the chemosensitivity of doxorubicin by attenuating the initiation of the PI3K/Akt/GSK3β signaling pathway, as evidenced by altered expression levels of p-PI3K, p-Akt, and p-GSK3β. nih.gov Research in human oral cancer cells (HSC-3) also demonstrated that this compound induces apoptosis and autophagy by inhibiting the PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a downstream effector of Akt. mdpi.com Furthermore, in colorectal cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects. researchgate.net

| Cell Line | Effect of this compound | Key Proteins Modulated | Observed Outcome |

|---|---|---|---|

| OVCAR-3 (ovarian cancer) | Concentration-dependent decrease in expression | p-PI3K, p-Akt, GSK3β | Induction of apoptosis and cell cycle arrest researchgate.net |

| U2OS and 143B (osteosarcoma) | Attenuation of pathway initiation | p-PI3K, p-Akt, p-GSK3β | Enhanced chemosensitivity to doxorubicin nih.gov |

| HSC-3 (oral cancer) | Inhibition of the pathway | PI3K/Akt/mTOR | Induction of apoptosis and autophagy mdpi.com |

| Colorectal cancer cells | Inhibition of the pathway | PI3K/Akt | Pro-apoptotic effects researchgate.net |

Information on the direct and detailed effects of this compound on the c-Src/RhoA/ROCK signaling pathway is not extensively covered in the provided search results. Further research is needed to fully elucidate the specific interactions of this compound with this particular signaling cascade.

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a role in various cellular processes, including inflammation. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers inflammatory responses.

In a study on lupus nephritis, this compound was found to ameliorate the condition by targeting AMPK-mediated activation of the NLRP3 inflammasome. nih.gov Specifically, this compound's therapeutic effects were mediated by blocking AMPK activation. nih.gov In macrophages, this compound has been shown to suppress ATP-induced AMPK activation, which in turn inhibits pyroptosis (a form of inflammatory cell death) and the release of interleukin-1β (IL-1β). scienceopen.com The AMPK agonist metformin (B114582) was able to counteract the inhibitory effects of this compound on pyroptosis, further supporting the role of AMPK in this process. scienceopen.com These findings suggest that by targeting AMPK, this compound can suppress the activation of the NLRP3 inflammasome and subsequent inflammatory events. nih.gov

Transcription Factor Regulation

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. This compound has been shown to regulate the activity of key transcription factors involved in inflammation.

Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses. A significant body of preclinical evidence indicates that this compound is a potent inhibitor of NF-κB activation.

In B16F-10 melanoma cells, this compound was found to inhibit the nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB. nih.gov This inhibition prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes. nih.gov In endothelial cells, this compound blocks the nuclear translocation and activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. nih.gov This is achieved by attenuating the activity of the IκB kinase (IKK), which is responsible for phosphorylating IκBα. nih.gov Furthermore, in LPS-stimulated RAW264.7 cells, this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby suppressing NF-κB activation. nih.govmdpi.com The inhibition of NF-κB by this compound leads to a reduction in the expression of various pro-inflammatory cytokines and mediators. nih.govresearchgate.net

| Cell Line/Model | Mechanism of NF-κB Inhibition | Observed Outcome |

|---|---|---|

| B16F-10 (melanoma) | Inhibition of nuclear translocation of p65, p50, and c-Rel subunits nih.gov | Reduced expression of pro-inflammatory genes nih.gov |

| Endothelial cells | Blocks phosphorylation and degradation of IκBα by attenuating IKK activity nih.gov | Blocks nuclear translocation and activation of NF-κB nih.gov |

| RAW264.7 (macrophage) | Inhibition of p65 phosphorylation nih.govmdpi.com | Suppression of NF-κB activation nih.govmdpi.com |

Activator Protein 1 (AP-1)

Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It is typically a dimer composed of proteins from the Jun, Fos, or ATF (Activating Transcription Factor) families. nih.gov Research into the molecular interactions of this compound has revealed its ability to modulate the activity of this key transcription factor. In studies involving B16F-10 melanoma cells, treatment with this compound was found to inhibit the nuclear translocation of c-Fos, a core component of the AP-1 complex. nih.gov This inhibition prevents AP-1 from binding to DNA and activating the transcription of its target genes, which are often involved in cell proliferation and survival.

Signal Transducer and Activator of Transcription 3 (STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, differentiation, and apoptosis. researchgate.netguidetopharmacology.org The Janus kinase (JAK)/STAT pathway is a crucial signaling cascade, and its dysregulation is implicated in various diseases. researchgate.net Preclinical studies have demonstrated that this compound can exert an inhibitory effect on this pathway. Specifically, this compound has been shown to lower the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), which are the active forms of these proteins. researchgate.net By inhibiting the phosphorylation and subsequent activation of STAT3, this compound can modulate the expression of STAT3-target genes. researchgate.net This mechanism is believed to contribute to the neuroprotective effects of this compound observed in models of cerebral ischemia-reperfusion injury. researchgate.net Further research suggests that this compound may also mitigate cognitive and emotional disturbances by inhibiting the over-activation of the JAK1/STAT3 signaling pathway. nih.gov

Nuclear Factor Erythroid 2 Like 2 (Nrf2)

Nuclear Factor Erythroid 2 Like 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.com Studies have identified this compound as an activator of the Nrf2 signaling pathway. nih.govresearchgate.net By activating Nrf2, this compound triggers an antioxidant response, which includes the upregulation of enzymes like Heme-oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govresearchgate.net A recognized cross-talk exists between the Nrf2 and NF-κB pathways; the activation of Nrf2 by this compound has been shown to inhibit the pro-inflammatory NF-κB pathway. nih.govresearchgate.net This dual action of activating antioxidant defenses while suppressing inflammatory pathways is a key aspect of this compound's molecular activity. nih.gov

CREB and ATF2

The cAMP response element-binding protein (CREB) and Activating Transcription Factor 2 (ATF2) are transcription factors involved in cellular responses to various signals. Research on B16F-10 melanoma cells has shown that this compound can inhibit the nuclear translocation of both CREB and ATF-2. nih.gov This action prevents these factors from initiating the transcription of their target genes, thereby interfering with the signaling pathways they regulate. nih.gov

Cell Cycle and Apoptosis Pathways

Cell Cycle Arrest (G1, G1/S, G2/M Phases)

This compound has been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, leading to cell cycle arrest at different phases. This arrest prevents cancer cells from proliferating uncontrollably.

G1 Phase Arrest: In melanoma and colorectal cancer cells, this compound treatment leads to a significant accumulation of cells in the G1 phase. nih.govnih.govplos.org This arrest is mechanistically linked to the downregulation of key G1 phase proteins, including cyclin D1 and cyclin E, and the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27. nih.govnih.gov

G2/M and S Phase Arrest: In other cancer types, such as human oral squamous carcinoma and head and neck cancer cells, this compound has been observed to induce cell cycle arrest at the G2/M phase. researchgate.netmdpi.com Additionally, arrest in the S phase and the S to G2/M transition has been reported in certain cholangiocarcinoma and head and neck cancer cell lines. mdpi.comijper.org

| Cancer Cell Line | Phase of Arrest | Key Molecular Changes | Reference |

|---|---|---|---|

| Melanoma (SK MEL 28, B16 F0) | G1 | Down-regulation of cyclin D1; Induction of p21 | nih.govplos.org |

| Colorectal Cancer (DLD-1) | G1 | Down-regulation of cyclin E; Up-regulation of p27 | nih.gov |

| Cholangiocarcinoma (KKU-M452) | S to G2/M | Not specified | ijper.org |

| Oral Squamous Carcinoma (KB) | G2/M | Reduced DNA content | researchgate.net |

| Head and Neck Cancer (HEp-2, SCC-25) | G2/M and S | Not specified | mdpi.com |

Induction of Apoptosis (Intrinsic and Extrinsic Pathways)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. This compound has been demonstrated to be a potent inducer of apoptosis in a variety of cancer cells through multiple mechanisms. mdpi.comnih.govnih.gov The induction of apoptosis by this compound is often dose-dependent. nih.gov

The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. researchgate.net Research on this compound's pro-apoptotic effects points significantly towards the activation of the intrinsic pathway. nih.govmdpi.com This is often triggered by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. nih.gov The elevated ROS levels disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway. ijper.org

This mitochondrial disruption leads to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are proteases that execute the process of cell death. researchgate.net Studies have shown that this compound treatment leads to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.govnih.gov Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. mdpi.com

| Cell Line | Apoptotic Mechanism | Key Molecular Events | Reference |

|---|---|---|---|

| Cervical Cancer (HeLa) | Intrinsic Pathway | Increased ROS generation; Mitochondrial pathway activation; Caspase-3 activation | nih.gov |

| Melanoma (SK MEL 28, B16 F0) | General Apoptosis | Cleavage of Caspase-3 and PARP; Down-regulation of XIAP | nih.gov |

| Oral Cancer (HSC-3) | Intrinsic Pathway | Modulation of Bcl-2 family proteins; Inhibition of PI3K/Akt pathway | mdpi.com |

| Colorectal Cancer (DLD-1) | General Apoptosis | Increased ROS generation; Inhibition of PI3K/Akt; Activation of ERK pathway | mdpi.comnih.gov |

| Cholangiocarcinoma (KKU-100, KKU-M452) | General Apoptosis | Decreased mitochondrial membrane potential; Increased ROS formation | ijper.org |

Modulation of Anti-Apoptotic (Bcl-2, Bcl-xL) and Pro-Apoptotic (Bax, Cytochrome c) Proteins

This compound exerts significant influence over the intrinsic pathway of apoptosis by modulating the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov This family of proteins is critical in controlling the permeability of the mitochondrial outer membrane. Preclinical studies have consistently shown that this compound treatment leads to the downregulation of anti-apoptotic proteins, primarily Bcl-2 and Bcl-xL. nih.gov Concurrently, this compound upregulates the expression of pro-apoptotic proteins, most notably Bax. nih.govmdpi.com

This shift in the Bax/Bcl-2 ratio is a pivotal event, as it promotes the formation of pores in the mitochondrial membrane. nih.gov The increased expression of Bax facilitates its translocation to the mitochondria, leading to membrane permeabilization and the subsequent release of cytochrome c from the intermembrane space into the cytosol. nih.gov The release of cytochrome c is a critical commitment step in the apoptotic cascade, signaling an irreversible progression towards cell death. nih.gov

Caspase Activation (Caspase-3, Caspase-9)

Following the release of cytochrome c into the cytosol, this compound’s pro-apoptotic mechanism continues through the activation of the caspase cascade. Cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a key molecular platform that initiates caspase activation. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. nih.govnih.gov

Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3. nih.govnih.gov Caspase-3 is a central mediator of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov Studies have demonstrated that this compound treatment significantly increases the activity of both caspase-9 and caspase-3 in various cancer cell lines, confirming its role in executing the intrinsic apoptotic pathway. nih.govnih.gov

Inflammatory Mediators and Cytokines

Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2)

This compound has demonstrated significant anti-inflammatory properties by targeting the cyclooxygenase-2 (COX-2) pathway. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, potent inflammatory mediators. nih.gov Preclinical research shows that this compound can inhibit the expression of the COX-2 gene and protein, often induced by inflammatory stimuli like interleukin-1 beta (IL-1β). nih.govnih.gov

By suppressing COX-2, this compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govmdpi.com This inhibitory effect on the COX-2/PGE2 axis is a cornerstone of this compound's anti-inflammatory mechanism and has been observed in various models, including human osteoarthritis chondrocytes. nih.govnih.gov Notably, this compound's action is selective towards the inducible COX-2 enzyme, with studies indicating it does not significantly affect the activity of the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions. mdpi.com

Matrix Metalloproteinases (MMPs: MMP-1, MMP-8, MMP-13, MMP-2, MMP-9)

This compound modulates the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Dysregulation of MMPs is implicated in inflammatory diseases and cancer metastasis. Research has shown that this compound can downregulate the expression and activity of several key MMPs.

Specifically, this compound has been found to inhibit MMP-2 and MMP-9, which are crucial for the breakdown of type IV collagen, a major component of the basement membrane. researchgate.netresearchgate.net This inhibition curtails the invasive potential of cancer cells. researchgate.net Furthermore, in the context of inflammatory conditions like periodontitis and osteoarthritis, this compound significantly downregulates the expression of collagenases MMP-8 and MMP-13. nih.govnih.gov The inhibition of these specific MMPs protects against the degradation of cartilage and alveolar bone, highlighting this compound's therapeutic potential in matrix-degrading diseases. nih.govnih.gov

Pro-Inflammatory Cytokines (IL-1β, IL-6, IL-8) and Anti-Inflammatory Cytokines (IL-10, IFN-γ)

A significant aspect of this compound's immunomodulatory and anti-inflammatory activity is its ability to regulate cytokine production. auctoresonline.org Preclinical studies consistently report that this compound can suppress the production and expression of key pro-inflammatory cytokines. It has been shown to reduce levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in various inflammatory models, including collagen-induced arthritis and lipopolysaccharide (LPS)-induced inflammation. mdpi.comauctoresonline.org In head and neck cancer cell lines, this compound treatment also led to a significant reduction in the secretion of IL-1β and IL-8. nih.govproceedings.science

In addition to suppressing pro-inflammatory cytokines, this compound can enhance the production of anti-inflammatory cytokines. auctoresonline.org For instance, in animal models of arthritis and endometritis, this compound administration increased the levels of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation. auctoresonline.org The effect on Interferon-gamma (IFN-γ) appears to be context-dependent, with some studies showing this compound-mediated inhibition of IFN-γ production in peripheral blood mononuclear cells, suggesting a potential role in suppressing certain T-cell mediated responses. mdpi.comresearchgate.net

Nitric Oxide Synthases-2 (iNOS)

This compound exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), also known as NOS-2. nih.gov iNOS is an enzyme that is typically absent in resting cells but is rapidly expressed in response to immunological stimuli such as pro-inflammatory cytokines and bacterial endotoxins. nih.gov Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a reactive free radical that contributes to cytotoxicity and tissue damage during chronic inflammation. nih.gov

Redox Homeostasis Regulation

This compound has been shown to play a significant role in the regulation of redox homeostasis, which is crucial for maintaining cellular function. nih.gov Its effects are multifaceted, involving direct antioxidant actions and the modulation of the cell's own antioxidant defense systems.

Antioxidant Activity and Free Radical Scavenging

This compound demonstrates direct antioxidant properties by scavenging various free radicals. nih.gov Studies have shown its capacity to act as a powerful superoxide (B77818) scavenger, with an IC50 of 1.82 mM. nih.gov It also exhibits hydroxyl radical scavenging activity at low concentrations. nih.gov However, at higher concentrations, it has been observed to activate the Fenton reaction, leading to the generation of hydroxyl radicals. nih.gov

The antioxidant activity of isolated this compound has been evaluated using various methods, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. ugm.ac.idugm.ac.id In one study, isolated this compound showed antioxidant activity in the ABTS test with an IC50 value of 4.35 ± 0.004 mg/mL and in the FRAP test with a result of 10.53 mol TE/g sample. ugm.ac.idresearchgate.net Interestingly, in the same study, this compound did not show activity as a free radical scavenger in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ugm.ac.idresearchgate.net This suggests that its scavenging ability may be specific to certain types of radicals.

| Activity | Assay/Model | Result | Source |

|---|---|---|---|

| Superoxide Scavenging | In vitro | IC50 of 1.82 mM | nih.gov |

| Lipid Peroxidation Inhibition | In vitro | 52% inhibition (IC50 of 1.23 mM) | nih.gov |

| Antioxidant Activity | ABTS Assay | IC50 of 4.35 ± 0.004 mg/mL | ugm.ac.idresearchgate.net |

| Antioxidant Activity | FRAP Assay | 10.53 mol TE/g sample | ugm.ac.idresearchgate.net |

| Free Radical Scavenging | DPPH Assay | Inactive | ugm.ac.idresearchgate.net |

Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, GPx, GR)

Beyond direct scavenging, this compound beneficially influences endogenous antioxidant enzymes. nih.gov In studies on mice with microcystin-LR-induced toxicity, this compound treatment was effective in diminishing oxidative damage by significantly increasing the contents of brain Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px). nih.gov Similarly, this compound derivatives have been found to protect the intracellular glutathione peroxidase (GSH-Px) antioxidant enzyme system from oxidative damage. scispace.com

One study investigating the effects of this compound on rat intestinal mucosa found that while glutathione levels increased, the activity of Glutathione Reductase (GR) was not altered. nih.gov This indicates a selective modulation of the components within the cellular antioxidant defense system.

Influence on Cellular Thiol Status

This compound has a notable influence on the cellular thiol status, particularly on glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov In a study on rat intestinal mucosa and epithelial cells, this compound treatment resulted in a significant increase in glutathione levels. nih.gov This prevention of GSH depletion is a key mechanism of its antioxidant activity. nih.gov The same study, however, found that protein thiols were not altered by this compound treatment. nih.gov The research suggests that the increased synthesis or transport of the intracellular GSH pool may play an important role in cellular homeostasis. nih.gov

Autophagy and Cellular Senescence Induction

Recent research has highlighted this compound's role in inducing autophagy and cellular senescence, particularly in the context of cancer cells. nih.govresearchgate.net In studies using acute leukemia cell lines (NB4 and MOLT-4), this compound was found to significantly decrease cell viability. researchgate.net

The induction of autophagy by this compound was evidenced by an increase in the expression of key autophagy-related proteins such as LC3, Beclin-1, and ULK1. nih.govresearchgate.net Concurrently, this compound treatment led to a decrease in the expression of mTOR and NF-κB1, which are known inhibitors of the autophagic process. nih.govresearchgate.netnih.gov

In addition to autophagy, this compound was shown to induce cellular senescence in these leukemia cells. nih.gov This was demonstrated by an increase in senescence-associated beta-galactosidase fluorescence intensity. researchgate.net The mechanism involves the upregulation of p21 and Interleukin-6 (IL-6) expression, coupled with a decrease in Cyclin-dependent kinase 2 (CDK2) expression, which ultimately leads to cell cycle arrest. nih.govresearchgate.netnih.gov These findings suggest that this compound can activate cellular pathways that halt the proliferation of cancer cells. researchgate.netelsevierpure.com

| Cellular Process | Cell Lines | Effect of this compound | Key Molecular Changes | Source |

|---|---|---|---|---|

| Autophagy | NB4, MOLT-4 (Acute Leukemia) | Induction | ↑ LC3, ↑ Beclin-1, ↑ ULK1, ↓ mTOR, ↓ NF-κB1 | nih.govresearchgate.netnih.gov |

| Cellular Senescence | NB4, MOLT-4 (Acute Leukemia) | Induction | ↑ Senescence-Associated β-galactosidase, ↑ p21, ↑ IL-6, ↓ CDK2 | nih.govresearchgate.netnih.gov |

Interactions with Other Receptors and Signaling Molecules

Transient Receptor Potential Vanilloid 1 (TRPV1)

This compound is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key receptor involved in sensing noxious stimuli like heat and pungency. nih.govresearchgate.net The interaction of this compound with TRPV1 is responsible for the characteristic pungent or "spicy" sensation of black pepper. nih.gov

Studies on human TRPV1 receptors expressed in HEK293 cells have shown that this compound acts as a full agonist, producing rapidly activating whole-cell currents. nih.gov These currents are similar to those generated by capsaicin (B1668287), the prototypical TRPV1 agonist, and can be blocked by competitive (capsazepine) and non-competitive (ruthenium red) TRPV1 antagonists. nih.gov

Interestingly, while this compound is less potent than capsaicin, it has been shown to have a greater efficacy at the human TRPV1 receptor. nih.gov However, patch-clamp recordings have confirmed that this compound weakly activates TRPV1, with the channel's open probability reaching only about 10% even at a concentration of 30 μM. nih.gov

Computational modeling and mutational analysis have revealed that this compound binds to the same ligand-binding pocket as capsaicin but in different poses. nih.gov Unlike capsaicin, this compound's activation of TRPV1 does not significantly depend on interactions with key residues T551 and E571. nih.gov Instead, it is suggested that the bound this compound may directly interact with the T671 residue on the pore-forming S6 segment to induce the channel's opening. nih.gov This distinct structural mechanism helps explain why this compound is a weaker agonist compared to capsaicin. nih.gov

Histamine (B1213489) H2 Receptors

While the interaction of this compound with histamine receptors is not extensively documented in preclinical studies, the broader class of histamine H2 receptor antagonists is known for its role in gastric acid secretion. nih.gov H2 receptors, which are Gs-coupled, play a significant role in the stomach's parietal cells, where their stimulation leads to an increase in cyclic AMP and subsequent secretion of hydrochloric acid. youtube.com The inhibitory feedback regulation of histamine release is also mediated by H2 receptors. nih.gov While some acetamide (B32628) derivatives with structural similarities to components of this compound have been evaluated for histamine H2 receptor antagonistic activity, direct preclinical data detailing this compound's specific mechanisms at this receptor are limited. nih.gov

Wnt Signaling Pathway

This compound has been demonstrated to exert inhibitory effects on the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently deregulated in cancers like colorectal cancer. nih.gov Preclinical studies show that this compound can impair the proliferation and migration of colorectal cancer cell lines, including HCT116, SW480, and DLD-1. nih.gov

The mechanism of action involves the suppression of β-catenin's nuclear localization. nih.gov In human osteosarcoma cells (U2OS and 143B), this compound treatment has been shown to block the Wnt/β-catenin signaling pathway, which in turn suppresses the expression of metastatic markers such as VEGF and MMP2. researchgate.net An epistasis assay indicated that this compound's inhibitory action occurs downstream of β-catenin stabilization. researchgate.net It is suggested that this compound may suppress the binding of the TCF/LEF transcription factor complex to DNA or directly bind to the promoter of Wnt target genes, thereby downregulating their expression. nih.gov

Table 1: Effect of this compound on Wnt/β-catenin Signaling in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| HCT116, SW480, DLD-1 | Colorectal Cancer | Impaired cell proliferation and migration; Suppressed β-catenin nuclear localization. nih.gov |

| U2OS, 143B | Osteosarcoma | Blocked Wnt/β-catenin signaling; Suppressed expression of VEGF and MMP2. researchgate.net |

MicroRNA Modulation (e.g., miR-21)

This compound has the ability to regulate multiple signaling molecules, including microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. biorxiv.org The dysregulation of specific miRNAs, such as miR-21, has been linked to tumorigenesis and the progression of various cancers by downregulating tumor suppressor genes. biorxiv.org

Studies have shown that miR-21 expression is upregulated in cardiac tissue during T. cruzi infection, suggesting it as a potential therapeutic target for Chagas cardiomyopathy. mdpi.com While this compound is known to modulate miRNAs, and miR-21 is a key player in many pathological processes, the direct preclinical mechanisms detailing how this compound specifically modulates miR-21 are still an emerging area of research. nih.govnih.gov However, the potential for this compound to influence pathways where miR-21 is a critical regulator is an area of active investigation. nih.govmdpi.com

Endoplasmic Reticulum Stress Modulation

This compound has been identified as a modulator of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov Unresolved ER stress can activate the unfolded protein response (UPR), which can ultimately lead to cell death if homeostasis is not restored. biorxiv.orgmdpi.com

In preclinical models of Spinocerebellar ataxia 17 (SCA17), a neurodegenerative disease caused by protein misfolding, this compound was found to alleviate toxicity caused by the mutant TATA box binding protein (TBP). nih.govnih.gov The protective mechanism of this compound involves the induction of mesencephalic astrocyte-derived neurotrophic factor (MANF) expression. nih.govnih.gov Increased levels of MANF help to counteract ER stress, suggesting that this compound acts as a MANF-based therapeutic agent for ER stress-related neuropathologies. nih.govnih.gov

Table 2: this compound's Modulation of Endoplasmic Reticulum Stress

| Model System | Disease Context | Mechanism of Action | Outcome |

|---|

Human G-quadruplex DNA Binding

This compound has been shown to directly interact with non-canonical DNA structures known as G-quadruplexes (G4s). researchgate.netiitj.ac.innih.gov These structures are formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes like c-myc. researchgate.netnih.gov As such, G-quadruplexes are considered promising targets for anti-cancer therapeutics. researchgate.net

Biophysical studies have demonstrated that this compound exhibits a specific binding affinity for G-quadruplex DNA over standard double-stranded DNA. researchgate.netnih.gov Its highest affinity is for the G-quadruplex structure located in the promoter region of the c-myc oncogene. researchgate.netnih.gov The binding of this compound stabilizes the G-quadruplex structure. researchgate.net In vitro studies have further shown that this interaction leads to apoptosis-mediated cell death in cancer cells, highlighting this compound's potential as a G-quadruplex-targeting anti-cancer agent. researchgate.netnih.govconsensus.app

Table 3: Interaction of this compound with Human G-quadruplex DNA

| Target G-quadruplex | Binding Specificity | Observed Effect |

|---|---|---|

| c-myc promoter region | Highest affinity compared to other G4 structures and double-stranded DNA. researchgate.netnih.gov | Stabilization of the G-quadruplex structure. researchgate.net |

Transforming Growth Factor Beta 1 (TGFβ1) Pathway

This compound has been shown to inhibit the Transforming Growth Factor Beta 1 (TGF-β1) signaling pathway, which is centrally involved in processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a key step in cancer metastasis. nih.govresearchgate.net

In human lung adenocarcinoma (A549) cells, pretreatment with this compound was found to reverse TGF-β1-induced EMT. nih.govresearchgate.net This was evidenced by its ability to prevent the morphological changes associated with EMT and abrogate the increased expression of mesenchymal markers like fibronectin and N-cadherin. nih.govresearchgate.net The mechanism underlying this effect involves the inhibition of the phosphorylation of key downstream mediators of the TGF-β1 pathway, specifically SMAD 2 and ERK 1/2. nih.gov

Furthermore, in a mouse model of chronic pancreatitis, this compound treatment ameliorated pancreatic fibrosis by inhibiting the TGF-β/SMAD signaling pathway. nih.gov It reduced the production of TGF-β and inhibited the activation of pSMAD2/3 in pancreatic stellate cells, which are key drivers of fibrosis. nih.gov

Table 4: this compound's Effect on the TGF-β1 Pathway

| Model System | Key Findings | Mechanism |

|---|---|---|

| A549 lung adenocarcinoma cells | Inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT). nih.govresearchgate.net | Inhibited phosphorylation of ERK 1/2 and SMAD 2. nih.gov |

Enzyme Inhibition and Activation Beyond Drug Metabolism

This compound is widely recognized for its significant influence on various enzymes, extending beyond its well-documented effects on drug-metabolizing enzymes. This modulation contributes to its diverse pharmacological activities.

This compound is a potent inhibitor of several cytochrome P450 (CYP) isoforms, most notably CYP3A4, which is a major enzyme involved in the metabolism of a vast number of drugs. researchgate.netnih.govmdpi.com By inhibiting CYP3A4, this compound can slow the first-pass metabolism of co-administered substances, thereby increasing their systemic availability. researchgate.net It also inhibits other drug-metabolizing enzymes such as UDP-glucuronosyltransferase. nih.gov

Beyond the CYP family, this compound has been shown to interact with other key enzymes. It can modulate the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. mdpi.com For instance, this compound has been observed to decrease the expression of MMP-2 and MMP-9. mdpi.com Additionally, it can affect the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and kinases within signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38. nih.govmdpi.com This broad enzymatic inhibitory profile underscores the pleiotropic nature of this compound's molecular actions.

Table 5: Summary of this compound's Enzyme Inhibition/Activation Profile (Beyond Drug Metabolism)